molecular formula C13H12NO+ B098574 1-Phenacylpyridinium bromide CAS No. 16883-69-5

1-Phenacylpyridinium bromide

Cat. No.: B098574
CAS No.: 16883-69-5
M. Wt: 198.24 g/mol
InChI Key: KUUXBQKORDCEFO-UHFFFAOYSA-N
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Description

1-Phenacylpyridinium bromide (C₁₃H₁₂BrNO) is a quaternary ammonium salt characterized by a pyridinium core substituted with a phenacyl group (C₆H₅COCH₂) at the nitrogen atom. This compound is widely utilized in organic synthesis as a precursor for generating reactive intermediates, particularly ylides, which participate in cycloaddition and nucleophilic addition reactions. Its synthesis typically involves alkylation of pyridine with phenacyl bromide under basic conditions, such as in the presence of triethylamine (TEA) in chloroform . The resulting ylides, such as the monosubstituted ylide (23), are key intermediates for constructing heterocyclic frameworks like bisylides (25,26) through reactions with dicarbonyl chlorides . Additionally, this compound exhibits unique reactivity in forming stable azirine derivatives via nucleophilic additions to nitriles .

Properties

IUPAC Name

1-phenyl-2-pyridin-1-ium-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12NO/c15-13(12-7-3-1-4-8-12)11-14-9-5-2-6-10-14/h1-10H,11H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUXBQKORDCEFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C[N+]2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12NO+
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10902369
Record name NoName_1609
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10902369
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16883-69-5
Record name 1-(2-Oxo-2-phenylethyl)pyridinium bromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

1-Phenacylpyridinium bromide can be synthesized through the reaction of acetophenone with pyridine in the presence of a brominating agent such as bromine or hydrobromic acid. The general synthetic route involves the following steps:

  • Dissolve acetophenone in a suitable solvent such as ethanol or diethyl ether.
  • Add pyridine to the solution.
  • Introduce the brominating agent to the reaction mixture.
  • Allow the reaction to proceed under controlled conditions, typically at room temperature or slightly elevated temperatures.
  • Isolate the product by filtration and recrystallization .

Industrial production methods may involve similar steps but are optimized for larger-scale synthesis, ensuring higher yields and purity.

Chemical Reactions Analysis

1-Phenacylpyridinium bromide undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include bases such as triethylamine, oxidants, and solvents like acetonitrile. Major products formed from these reactions include indolizines, pyridines, quinolines, pyrroles, azepines, dihydrofurans, and chromenes .

Scientific Research Applications

Synthetic Routes

1-Phenacylpyridinium bromide can be synthesized through the reaction of acetophenone with pyridine in the presence of a brominating agent. The general synthetic route involves:

  • Dissolving acetophenone in ethanol or diethyl ether.
  • Adding pyridine to the solution.
  • Introducing a brominating agent (bromine or hydrobromic acid).
  • Allowing the reaction to proceed under controlled conditions.
  • Isolating the product by filtration and recrystallization.

Organic Synthesis

This compound serves as a precursor in synthesizing various biologically active heterocycles and carbocycles. It can participate in:

  • Cyclization Reactions : Engaging in 1,3-dipolar cycloaddition reactions with dipolarophiles to form diverse N-, O-, and S-heterocycles.
  • Substitution Reactions : Undergoing nucleophilic substitution where the bromide ion is replaced by other nucleophiles.
  • Condensation Reactions : Reacting with carbonyl compounds in the presence of bases to yield various condensation products.

Major Products

Reaction TypeMajor Products Formed
CyclizationIndolizines, pyridines, quinolines
SubstitutionVarious pyridinium derivatives
CondensationPyrroles, azepines, dihydrofurans

Medicinal Chemistry

The compound has been explored for its potential therapeutic applications due to its ability to form bioactive molecules with various pharmacological activities:

  • Anticancer
  • Anti-inflammatory
  • Antiviral
  • Antioxidant
  • Antidepressant
  • Antifungal
  • Anticonvulsant
  • Antibacterial
  • Analgesic

Research indicates that derivatives of this compound can enhance the efficacy of existing drugs or serve as lead compounds for new therapeutic agents.

Case Study: Antiviral Activity

A study highlighted the compound's interaction with viral polymerases, suggesting that modifications could lead to effective antiviral agents against influenza viruses by disrupting critical protein interactions involved in viral replication .

Material Science

In material science, this compound is utilized for preparing functionalized materials with specific properties, such as:

  • Conductive polymers
  • Photonic materials
  • Catalysts for industrial processes

These applications leverage its unique chemical structure to enhance material performance across various domains.

Mechanism of Action

The mechanism of action of 1-Phenacylpyridinium bromide involves the formation of a pyridinium ylide intermediate. This intermediate can undergo cycloaddition reactions with electron-deficient alkenes, leading to the formation of various heterocyclic compounds. The carbonyl group in the compound plays a crucial role in stabilizing the ylide intermediate, facilitating the reaction process .

Comparison with Similar Compounds

Comparison with Similar Pyridinium Bromide Derivatives

Reactivity and Functional Differences

  • Ylide Formation :

    • 1-Phenacylpyridinium bromide readily forms ylides under mild conditions (e.g., TEA/CHCl₃), enabling reactions with electrophiles like phenylenedicarbonyl chlorides to yield bisylides (75–80% yields) . In contrast, adamantyl and butyl derivatives lack α-hydrogens necessary for ylide generation, limiting their utility in such transformations.
    • The phenacyl group’s electron-withdrawing nature enhances the stability of the resultant ylides compared to alkyl-substituted pyridinium salts.
  • Biological Activity: Sepantronium bromide stands out for its potent anticancer activity, suppressing survivin expression with IC₅₀ values in the nanomolar range .
  • Thermal and Physical Properties :

    • 1-(1-Adamantyl)pyridinium bromide exhibits a high melting point (245°C with decomposition) due to the rigid adamantyl group , whereas this compound is typically isolated as a low-melting solid.

Biological Activity

1-Phenacylpyridinium bromide (CAS No. 16883-69-5) is a compound that has garnered attention in various fields, particularly in organic synthesis and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound has the following chemical characteristics:

  • Molecular Formula : C₁₃H₁₂BrNO
  • Molecular Weight : 278.15 g/mol
  • Melting Point : 193.0°C to 195.0°C
  • Solubility : Soluble in water .

This compound exhibits biological activity primarily through its ability to interact with cellular components, influencing various biochemical pathways. The compound has been shown to participate in:

  • Microtubule Disruption : Research indicates that derivatives of this compound can inhibit tubulin polymerization, which is crucial for microtubule formation in cells. This mechanism is significant for developing anticancer agents, as microtubule-targeting drugs are essential in cancer therapy .
  • Cell Viability Reduction : In vitro studies have demonstrated that certain derivatives of this compound can significantly decrease the viability of cancer cell lines such as BE(2)-C neuroblastoma cells. For instance, specific indolizine derivatives prepared from this compound showed higher potency than established drugs like all-trans retinoic acid .

Anticancer Activity

A notable study evaluated the antiproliferative effects of compounds synthesized from this compound against neuroblastoma cell lines. The results indicated that several synthesized derivatives exhibited significant cytotoxicity:

CompoundIC50 (μM)Mechanism
Indolizine derivative A5.0Microtubule inhibition
Indolizine derivative B10.0Apoptosis induction
Indolizine derivative C15.0Cell cycle arrest

The study concluded that these compounds could be further developed as microtubule-targeting agents for cancer treatment .

Antibacterial Activity

Additionally, research on the antibacterial properties of N-alkyl pyridinium derivatives (which include structures related to this compound) showed promising results against various bacterial strains:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Bacillus subtilis32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that compounds derived from or related to this compound possess significant antibacterial activity and could be explored for therapeutic applications in treating bacterial infections .

Synthesis and Functionalization

The synthesis of this compound can be achieved through various methods, including direct ortho-arylation techniques using palladium catalysts. This synthetic versatility allows for the modification of the compound to enhance its biological activity or target specific cellular pathways more effectively .

Q & A

Q. How can researchers safely handle 1-Phenacylpyridinium bromide in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Use chemical-resistant gloves, lab coats, and safety goggles. Full-face shields are recommended during high-risk procedures (e.g., grinding solids) .
  • Ventilation: Conduct experiments in well-ventilated fume hoods to avoid inhalation of dust or vapors. Local exhaust ventilation is critical during synthesis or purification steps .
  • Storage: Store in airtight, light-resistant containers at temperatures below 25°C, away from incompatible materials (e.g., strong oxidizers, bases) .
  • Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste. Avoid water to prevent uncontrolled reactions .

Q. What are the key physical and chemical properties of this compound critical for experimental design?

Methodological Answer:

PropertyValue/DescriptionRelevance to Experimental Design
Melting Point ~112°C (decomposes) Determines safe heating limits for reactions. Avoid exceeding decomposition temperature.
Solubility Soluble in polar aprotic solvents (e.g., acetonitrile, DMF) Solvent selection impacts reaction kinetics and product purity.
Hygroscopicity HighRequires anhydrous conditions during synthesis to prevent hydrolysis.
Reactivity Reacts with amines, nucleophiles Guides compatibility with reagents and reaction pathways.

Q. What are the recommended methods for synthesizing this compound?

Methodological Answer:

  • Base Protocol: React pyridine with phenacyl bromide in anhydrous acetonitrile under nitrogen atmosphere. Use a 1:1 molar ratio to minimize side products .
  • Optimization: Reflux at 80°C for 14 hours ensures complete quaternization. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:1) .
  • Purification: Recrystallize from ethanol to remove unreacted starting materials. Yield typically ranges from 60–75% .

Advanced Research Questions

Q. How do reaction conditions influence the tautomeric outcomes of intermediates derived from this compound?

Methodological Answer:

  • Time-Dependent Tautomerism: Shorter reflux durations (e.g., 10 minutes) favor kinetically controlled intermediates like 2-phenyl oxazolo[3,2-a]pyridinium ion. Prolonged heating (14 hours) shifts equilibrium toward thermodynamically stable 1-butyl-2-phenylidazo[1,2-a]pyridinium cation .
  • Solvent Effects: Polar solvents stabilize zwitterionic intermediates, while nonpolar media promote ring-closure pathways. Validate using UV-Vis spectroscopy to track tautomeric shifts .

Q. What analytical techniques are optimal for characterizing this compound and its derivatives?

Methodological Answer:

  • Capillary Electrophoresis (CE): Resolves bromide ions from chloride contaminants using optimized buffer systems (e.g., borate buffer at pH 9.2). Statistical experimental design (e.g., central composite design) improves peak resolution .
  • NMR Spectroscopy: ¹H/¹³C NMR confirms quaternization via downfield shifts of pyridinium protons (δ 8.5–9.5 ppm) and phenacyl carbonyl signals (δ 190–200 ppm) .
  • Mass Spectrometry (HRMS): ESI-MS in positive ion mode detects molecular ion peaks ([M]⁺) and fragmentation patterns for structural validation .

Q. How can researchers resolve contradictions in bromide ion quantification when high chloride concentrations are present?

Methodological Answer:

  • Separation Techniques: Use ion chromatography with suppressed conductivity detection to distinguish Br⁻ (retention time ~6.5 min) from Cl⁻ (~3.2 min) .
  • Matrix Effects: Address chloride interference by diluting samples or employing standard addition methods. For environmental samples, validate recovery rates (85–115%) using spiked controls .

Q. What methodologies ensure reproducibility in synthesizing this compound derivatives?

Methodological Answer:

  • Standardized Protocols: Document reaction parameters (temperature, solvent purity, stirring rate) in detail. Replicate studies show <5% yield variation when anhydrous conditions are strictly maintained .
  • Quality Control: Characterize intermediates via melting point analysis and HPLC (C18 column, methanol/water 70:30). Purity thresholds >95% reduce batch-to-batch variability .

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenacylpyridinium bromide
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Reactant of Route 2
1-Phenacylpyridinium bromide

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